molecular formula C21H23NO3S B2902748 methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1795430-81-7

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate

Cat. No.: B2902748
CAS No.: 1795430-81-7
M. Wt: 369.48
InChI Key: BDLYSHPPNVHCCX-UHFFFAOYSA-N
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Description

Methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a 1,4-thiazepane ring system. The thiazepane moiety, a seven-membered heterocycle containing one sulfur and one nitrogen atom, is substituted at the 7-position with a 2-methylphenyl group. The benzoate ester is functionalized at the para position with the thiazepane-carbonyl group, forming a structurally complex molecule. This compound likely exhibits unique physicochemical properties due to its hybrid aromatic-heterocyclic architecture, including conformational flexibility from the thiazepane ring and steric effects from the ortho-methyl substituent.

Properties

IUPAC Name

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-15-5-3-4-6-18(15)19-11-12-22(13-14-26-19)20(23)16-7-9-17(10-8-16)21(24)25-2/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLYSHPPNVHCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The o-tolyl group is introduced via electrophilic aromatic substitution reactions, while the benzoate ester is formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Organometallic catalysts, such as palladium or nickel complexes, are often employed in coupling reactions to form the desired product efficiently. The reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes and receptors, modulating their activity. The o-tolyl group and benzoate ester contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate can be contextualized by comparing it to analogous compounds reported in recent literature. Below is a detailed analysis:

Table 1: Structural Comparison with Piperazine-Linked Analogues

Compound Name Core Heterocycle Substituent on Aromatic Ring Key Features Reference
This compound 1,4-Thiazepane 2-Methylphenyl Seven-membered ring (S, N), ortho-substitution Target
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine Phenyl (quinoline-4-yl) Six-membered ring (N, N), para-linkage
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Piperazine 4-Bromophenyl (quinoline-4-yl) Electron-withdrawing substituent
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Piperazine 4-Methoxyphenyl (quinoline-4-yl) Electron-donating substituent

Key Observations

Heterocyclic Core Differences: The target compound’s 1,4-thiazepane ring introduces greater conformational flexibility compared to the piperazine (six-membered, two nitrogen atoms) in compounds C1–C6. This difference may influence binding interactions in biological systems due to variable ring strain and spatial orientation .

Substituent Effects: The 2-methylphenyl group on the thiazepane (ortho-substitution) contrasts with the para-substituted phenyl groups on the quinoline-piperazine derivatives (C1–C7). Ortho-substituents often introduce steric hindrance, which could modulate solubility, metabolic stability, or target engagement . Electron-withdrawing groups (e.g., Br in C2) and electron-donating groups (e.g., OMe in C6) on the quinoline-piperazine analogues demonstrate how substituent polarity impacts electronic properties, a factor absent in the target’s non-polar methyl group.

Synthetic and Analytical Methods :

  • Compounds C1–C7 were synthesized via crystallization from ethyl acetate, yielding solids characterized by $ ^1H $ NMR and HRMS . Similar techniques would likely apply to the target compound, though its thiazepane core may require distinct cyclization strategies.

Potential Biological Implications: Piperazine-linked quinoline derivatives (C1–C7) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems and hydrogen-bonding capabilities. The target’s thiazepane and benzoate ester could redirect activity toward neurological or anti-inflammatory targets, leveraging sulfur’s role in redox interactions .

Research Findings and Implications

  • Structural Uniqueness: The combination of a thiazepane ring and ortho-methylphenyl group distinguishes this compound from piperazine-based analogues.
  • Synthetic Challenges : Thiazepane synthesis typically involves thioether formation and ring-closing steps, which are less straightforward than piperazine preparation. Optimization of reaction conditions (e.g., solvent, catalysts) would be critical for scalability.
  • Future Directions : Comparative studies on receptor binding (e.g., GPCRs or ion channels) and pharmacokinetic profiling (e.g., metabolic stability assays) are needed to validate the hypothesized advantages of the thiazepane scaffold .

Biological Activity

Methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic organic compound characterized by its unique thiazepane structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O2SC_{21}H_{24}N_{2}O_{2}S. The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms. This structural characteristic is crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H24N2O2SC_{21}H_{24}N_{2}O_{2}S
Molecular Weight372.49 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activities and receptor binding, leading to significant physiological effects.

  • Antimicrobial Activity : Thiazepane derivatives have shown promising antimicrobial properties. In vitro studies indicate that this compound inhibits the growth of certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory conditions.
  • Analgesic Properties : this compound may also possess analgesic effects, likely through modulation of pain pathways involving neurotransmitter systems.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar thiazepane compounds, providing insights into the potential efficacy of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that thiazepane derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various derivatives .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiazepane compounds. It was found that these compounds could reduce inflammation markers in animal models by up to 60% when administered at therapeutic doses .
  • Analgesic Activity Assessment : Research indicated that thiazepane derivatives could alleviate pain responses in rodent models, suggesting a mechanism involving the central nervous system .

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazepane ring formation and subsequent functionalization. Key steps include:

  • Ring construction : Cyclization of precursor amines with sulfur-containing reagents under controlled temperatures (e.g., 60–80°C) in aprotic solvents like THF .
  • Carbonylation : Introduction of the benzoyl group via coupling reactions (e.g., using carbodiimide-based catalysts) .
  • Optimization : Adjust reaction stoichiometry, solvent polarity, and catalyst loading to improve yield. Techniques like thin-layer chromatography (TLC) or HPLC can monitor intermediate purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement, particularly for the thiazepane ring and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, essential for structure-activity relationship (SAR) studies .

Q. How can researchers evaluate the preliminary bioactivity of this compound against microbial or cancer cell lines?

  • Methodological Answer :

  • Assay Design : Use standardized protocols (e.g., MIC for antimicrobial activity; MTT assay for cytotoxicity). Include positive controls (e.g., doxorubicin for cancer cells) and vehicle controls .
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values. Replicate experiments ≥3 times to ensure statistical significance .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in the thiazepane ring .

Q. How can researchers design experiments to investigate the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity .
  • Cellular Imaging : Fluorescently tagged analogs can localize the compound within cells using confocal microscopy .

Q. What computational methods support the prediction of this compound’s reactivity and stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in physiological conditions (e.g., hydrolysis at varying pH) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data .

Q. How can low yields in the final steps of synthesis be addressed?

  • Methodological Answer :

  • Purification Optimization : Use gradient elution in flash chromatography or preparative HPLC to isolate the product from byproducts .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) for coupling steps to enhance efficiency .
  • Solvent Engineering : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Data Contradiction Analysis

  • Example : Discrepancies in NMR shifts between synthetic batches may arise from residual solvents or diastereomeric impurities. Mitigate by:
    • Strict Solvent Removal : Use high-vacuum drying for ≥24 hours .
    • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA .

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